molecular formula C15H20N2 B11875932 1-Ethyl-2-(piperidin-3-yl)-1H-indole

1-Ethyl-2-(piperidin-3-yl)-1H-indole

Cat. No.: B11875932
M. Wt: 228.33 g/mol
InChI Key: ZMDHMSFKFXJZEG-UHFFFAOYSA-N
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Description

1-Ethyl-2-(piperidin-3-yl)-1H-indole is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. This compound features an indole core structure with an ethyl group at the 1-position and a piperidin-3-yl group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethyl-2-(piperidin-3-yl)-1H-indole typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available indole and piperidine derivatives.

    Alkylation: The indole is alkylated at the 1-position using ethyl halides under basic conditions.

    Coupling Reaction: The 2-position of the indole is then functionalized with a piperidin-3-yl group through a coupling reaction, often using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling.

    Purification: The final product is purified using techniques such as column chromatography or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Processing: Using large-scale reactors for the alkylation and coupling reactions.

    Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and scalability.

    Automated Synthesis: Utilizing automated synthesis platforms to streamline the production process and ensure consistency.

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-2-(piperidin-3-yl)-1H-indole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products

    Oxidation: Formation of indole-2-carboxylic acid derivatives.

    Reduction: Formation of reduced indole derivatives.

    Substitution: Formation of nitro or halogenated indole derivatives.

Scientific Research Applications

1-Ethyl-2-(piperidin-3-yl)-1H-indole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical lead compound.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Ethyl-2-(piperidin-3-yl)-1H-indole involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or metabolism.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-2-(piperidin-3-yl)-1H-indole: Similar structure with a methyl group instead of an ethyl group.

    1-Ethyl-2-(piperidin-2-yl)-1H-indole: Similar structure with the piperidinyl group at a different position.

    1-Ethyl-2-(pyrrolidin-3-yl)-1H-indole: Similar structure with a pyrrolidinyl group instead of a piperidinyl group.

Uniqueness

1-Ethyl-2-(piperidin-3-yl)-1H-indole is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

Molecular Formula

C15H20N2

Molecular Weight

228.33 g/mol

IUPAC Name

1-ethyl-2-piperidin-3-ylindole

InChI

InChI=1S/C15H20N2/c1-2-17-14-8-4-3-6-12(14)10-15(17)13-7-5-9-16-11-13/h3-4,6,8,10,13,16H,2,5,7,9,11H2,1H3

InChI Key

ZMDHMSFKFXJZEG-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=CC=CC=C2C=C1C3CCCNC3

Origin of Product

United States

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